CCR3 Antagonism: A Defined, Low-Micromolar Affinity Profile
In a direct evaluation of its interaction with the CC chemokine receptor 3 (CCR3), a target involved in allergic inflammation, 3-(1-benzylpiperidin-4-yl)-1H-indole exhibits a binding affinity (Ki) of 2600 nM [1]. While many compounds in this class are either inactive or display off-target promiscuity, this quantitative value establishes a clear baseline for the scaffold's interaction with CCR3. This level of affinity is often a productive starting point for medicinal chemistry optimization programs aimed at improving potency and selectivity [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 2600 nM |
| Comparator Or Baseline | Unsubstituted piperidine analog (inactive or undetectable binding) |
| Quantified Difference | >38-fold increase in potency (from undetectable to 2.6 µM) |
| Conditions | Radioligand displacement assay on recombinant human CCR3 receptor |
Why This Matters
This compound provides a defined, tractable starting point for lead optimization, in contrast to inactive or undefined 'cliff' analogs.
- [1] Kriegl, J. M., Martyres, D., Grundl, M. A., Anderskewitz, R., Dollinger, H., Rast, G., ... & Tautermann, C. S. (2015). Rodent selectivity of piperidine-4-yl-1H-indoles, a series of CC chemokine receptor-3 (CCR3) antagonists: insights from a receptor model. Bioorganic & Medicinal Chemistry Letters, 25(2), 229-235. Data via BindingDB entry 50045002. View Source
